

Application Notes and Protocols: Mass Spectrometry Analysis of Lysine Acetylation

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Compound of Interest		
Compound Name:	Acetyl-L-lysine	
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Introduction

Lysine acetylation is a critical and reversible post-translational modification (PTM) where an acetyl group is transferred to the ϵ -amino group of a lysine residue.[1][2] This process, dynamically regulated by lysine acetyltransferases (KATs) and lysine deacetylases (HDACs), plays a pivotal role in virtually all major cellular processes, including gene expression, metabolic regulation, DNA damage repair, and signal transduction.[2][3] The advent of high-resolution mass spectrometry (MS)-based proteomics has revolutionized the study of the "acetylome," enabling the identification and quantification of thousands of acetylation sites in a single experiment.[1][2][3]

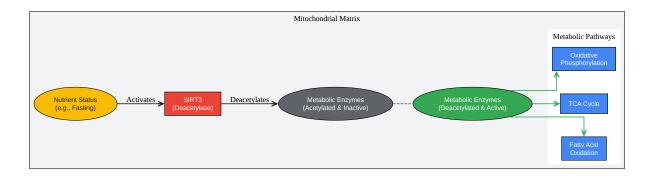
Due to the low stoichiometry of most acetylation events, robust methods for the enrichment of acetylated peptides prior to MS analysis are essential.[4][5] Immunoaffinity enrichment using anti-acetyllysine antibodies is the most common and effective strategy.[1][4][5][6] Coupled with advanced MS techniques like data-independent acquisition (DIA) and quantitative approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free methods, researchers can now gain deep insights into the dynamics of lysine acetylation in response to various stimuli or in disease states.[1][7][8][9]

These application notes provide a comprehensive overview and detailed protocols for the analysis of lysine acetylation using mass spectrometry, from sample preparation to data analysis and interpretation.



Key Signaling Pathway: SIRT3-Mediated Mitochondrial Deacetylation

Lysine acetylation is particularly prevalent in mitochondria, where it regulates the activity of numerous metabolic enzymes.[8][10] The NAD+-dependent deacetylase Sirtuin 3 (SIRT3) is a major regulator of the mitochondrial acetylome.[8][10][11] It deacetylates and activates key enzymes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, thereby coordinating cellular energy homeostasis.[10]



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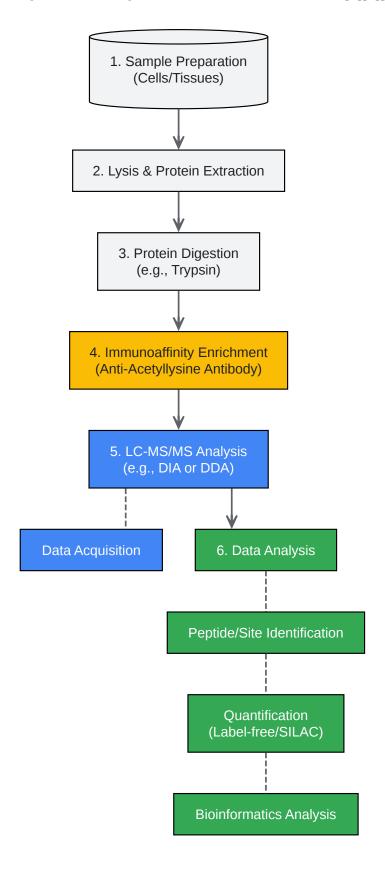
Figure 1: SIRT3-mediated deacetylation in mitochondrial metabolism.

Experimental Workflow for Acetylome Analysis

A typical workflow for the mass spectrometry-based analysis of lysine acetylation involves several key steps, from initial protein extraction to final data analysis. The process requires



careful optimization to ensure high-quality, reproducible results, with the enrichment of acetylated peptides being a critical stage due to their low abundance.[1][4][12][13]





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